N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazone derivative featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5, a phenyl group at position 4, and a sulfanyl-linked acetohydrazide moiety. The hydrazide branch is further modified with a 3,4-dichlorophenylidene group. This structural complexity imparts unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in anticancer research .
Properties
Molecular Formula |
C25H21Cl2N5O3S |
|---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Cl2N5O3S/c1-34-21-11-9-17(13-22(21)35-2)24-30-31-25(32(24)18-6-4-3-5-7-18)36-15-23(33)29-28-14-16-8-10-19(26)20(27)12-16/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
InChI Key |
CCSLNWATPQUUHM-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the hydrazide: This involves the reaction of an appropriate acid chloride with hydrazine to form the hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the triazole ring.
Substitution reactions: Various substitution reactions are carried out to introduce the dichlorophenyl and dimethoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole-3-thiol acetohydrazides. Key structural variations among analogues include:
Table 1: Structural Comparison of Analogues

Key Observations :
- Steric Factors : The 3,4-dimethoxyphenyl group introduces bulkiness, which may influence binding pocket accessibility compared to smaller substituents like methyl () .
- Biological Implications : Compounds with halogenated or methoxy-substituted aryl groups (e.g., ’s C14, IC50 = 0.69 µM) show enhanced anticancer activity, suggesting the target’s dichloro and dimethoxy groups may synergize for similar efficacy .
Physicochemical Properties
Biological Activity
The compound N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure features a hydrazone linkage and a triazole moiety, which are known to contribute to its biological activities. The presence of the 3,4-dichlorophenyl group and 3,4-dimethoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that similar compounds with triazole and hydrazone linkages exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains. The compound is hypothesized to possess comparable activity due to its structural similarities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 32 µg/mL |
| Triazole B | S. aureus | 16 µg/mL |
| Hydrazone C | P. aeruginosa | 8 µg/mL |
Anticancer Activity
In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the disruption of tubulin polymerization or induction of apoptosis in cancer cells.
Case Study:
A study evaluated the anticancer activity of a related triazole compound against various cancer cell lines. The results indicated an IC50 value of 5.6 µM against MCF-7 breast cancer cells, showcasing significant cytotoxicity while sparing normal cells.
Table 2: Anticancer Activity Data
| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound D | MCF-7 | 5.6 | >10 |
| Compound E | SiHa | 3.6 | >8 |
| Compound F | PC-3 | 2.97 | >12 |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cellular processes. For example, similar compounds have been found to inhibit key enzymes in bacterial fatty acid synthesis pathways.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Triazole Ring Formation : React hydrazine derivatives with isothiocyanates to form the 1,2,4-triazole-3-thiol intermediate .
Condensation Reaction : Combine the intermediate with 3,4-dichlorobenzaldehyde in ethanol under reflux (60–80°C) for 1–2 hours to form the hydrazone moiety .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol) to isolate the product .
Key Parameters :
- Solvent choice (ethanol for solubility and reactivity).
- Temperature control to avoid byproducts (e.g., decomposition above 80°C).
- Catalyst use (e.g., p-toluenesulfonic acid for triazole formation) .
Basic: How is this compound characterized to confirm its structural integrity?
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of dichlorophenyl (δ 7.2–7.8 ppm), triazole (δ 8.1–8.3 ppm), and sulfanyl groups (δ 3.5–4.0 ppm) .
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) validate the acetohydrazide group .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 496.4 (calculated for C₂₄H₁₉Cl₂N₅OS) .
Basic: What in vitro assays are used for preliminary biological screening?
Methodological Answer:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to controls like 5-fluorouracil .
- Antimicrobial Screening : Broth microdilution to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., COX-2) to assess binding affinity (Kᵢ values) .
Advanced: How can crystallographic studies resolve steric hindrance effects on reactivity?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL ( ) to determine bond angles and torsion angles, identifying steric clashes between the dichlorophenyl and triazole groups .
- Computational Modeling : Pair crystallographic data with DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites .
Application : Modify substituents (e.g., replacing 3,4-dichlorophenyl with smaller groups) to reduce steric hindrance and improve ligand-protein binding .
Advanced: How are structure-activity relationship (SAR) studies designed for derivatives?
Methodological Answer:
Derivative Synthesis : Replace substituents systematically (e.g., dichlorophenyl → methoxyphenyl; triazole → thiadiazole) .
Biological Testing : Compare IC₅₀ values across derivatives (e.g., compound C13 in shows IC₅₀ = 1.06 μM vs. 0.69 μM for C14) to identify critical functional groups .
Statistical Analysis : Use QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with activity .
Advanced: How to address contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural Validation : Confirm compound purity via HPLC (>95%) to rule out degradation products .
- Cross-Study Comparison : Normalize data using reference compounds (e.g., 5-fluorouracil in anticancer assays) to account for inter-lab variability .
Advanced: What strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate bound proteins .
- Molecular Docking : Simulate binding to proposed targets (e.g., EGFR kinase) using AutoDock Vina, guided by crystallographic data .
- Pathway Analysis : RNA sequencing or Western blotting to track downstream effects (e.g., apoptosis markers like caspase-3) .
Advanced: How to design derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to enhance solubility, monitored via logP calculations (e.g., ChemAxon) .
- Metabolic Stability : Incubate derivatives with liver microsomes and analyze metabolites via LC-MS to identify degradation hotspots .
- Bioisosteric Replacement : Substitute triazole with oxadiazole to improve metabolic resistance while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

